烟草酸

描述

Nicotinuric acid is a crystalline acid found in the urine of some animals as a product of the metabolism of niacin . It is the major catabolic product of nicotinic acid and is regarded as a good index for assessing nicotinic acid biotransformation in the liver .

Synthesis Analysis

Nicotinuric acid (NUA) is a metabolite of niacin/vitamin B . The measurement of NUA levels in urine is used to indicate possible elevated nicotinamide adenine dinucleotide (NAD) catabolism .

Molecular Structure Analysis

The structure of nicotinuric acid is a type of acylglycine, which participates in various coenzyme tasks, including glycolysis, gluconeogenesis, the citric acid cycle, and oxidation, for all tissues as well as in forming long-chain fatty acids .

Chemical Reactions Analysis

Nicotinic acid is transformed from tryptophan and mainly used to produce two coenzymes, NAD+ and NADP+ . A recent study revealed that 5-hydroxyindole-3-acetic acid (a derivative end product of serotonin converted from tryptophan) concentrations are high in subjects with metabolic syndrome .

Physical And Chemical Properties Analysis

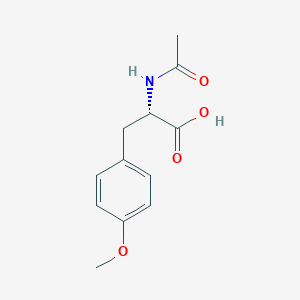

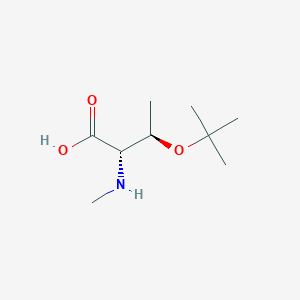

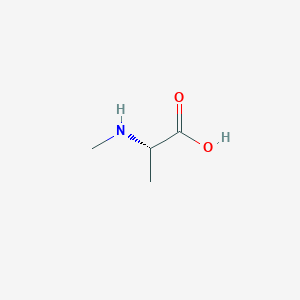

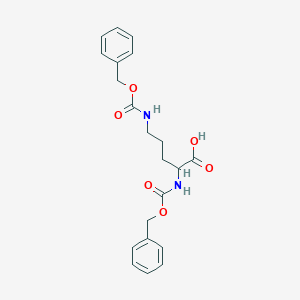

The chemical formula of Nicotinuric acid is C8H8N2O3 . The average mass is 180.161 Da and the mono-isotopic mass is 180.053497 Da . The density is 1.3±0.1 g/cm^3 .

科学研究应用

Biochemical Research

Nicotinuric acid (NUA) is used as a reference standard in biochemical research for analyzing the catabolism of nicotinamide adenine dinucleotide (NAD) and NUA itself. It serves as an important marker in studies related to energy metabolism and enzymatic reactions within cells .

Pharmacology

In pharmacology, NUA is recognized for its role in the metabolism of niacin (vitamin B3), which is essential for energy production and lipid metabolism. It’s a metabolite used to indicate elevated NAD catabolism and has implications in pharmacokinetics, particularly in relation to extended-release formulations of nicotinic acid like Niaspan® .

Lipid Metabolism

NUA is involved in studies concerning lipid metabolism , especially in relation to its parent compound, nicotinic acid, which affects plasma levels of lipids and lipoproteins, including high-density lipoprotein (HDL) cholesterol .

Antiproliferative Research

It has been noted for its antiproliferative properties , suggesting potential applications in cancer research or treatment strategies where cell growth needs to be controlled or inhibited .

Metabolic Marker

NUA serves as a potential marker of metabolic conditions, particularly in assessing the biotransformation of nicotinic acid in the liver. This has implications for understanding liver function and diagnosing liver-related metabolic disorders .

Therapeutic Applications

Nicotinic acid derivatives, including NUA, are explored for their therapeutic applications due to their biological activities such as redox reactions, antioxidant activity, and interactions with nicotinic acid receptors. These have potential uses in both medical and cosmetic treatments .

作用机制

Target of Action

Nicotinuric acid is a major metabolite of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are adipocytes, where it regulates the formation and release of adipokines .

Mode of Action

Nicotinic acid acts via the G protein–coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . Nicotinuric acid is produced through the action of glycine N-acyltransferase .

Biochemical Pathways

Nicotinic acid is metabolized via two pathways. In the first pathway, it is conjugated with glycine to form nicotinuric acid . The second pathway involves a number of oxidation-reduction reactions that produce nicotinamide and ultimately pyrimidine metabolites .

Pharmacokinetics

The pharmacokinetics of nicotinuric acid appear to be linear, at least up to a dose of 15 mg/kg . With increasing doses of nicotinic acid, the ratio for nicotinuric acid to unchanged drug excreted in urine decreases markedly, while the renal clearance of nicotinic acid remains constant . The mean plasma terminal half-life for nicotinuric acid is 1.3 hours .

Action Environment

The action of nicotinuric acid can be influenced by various environmental factors. For instance, the presence of other drugs, such as omeprazole, may interact with nicotinuric acid, potentially affecting its metabolism . Furthermore, the efficacy and stability of nicotinuric acid may be affected by factors such as the individual’s overall health status, diet, and lifestyle.

属性

IUPAC Name |

2-(pyridine-3-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGKPYXQINNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207022 | |

| Record name | Nicotinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Nicotinuric acid | |

CAS RN |

583-08-4 | |

| Record name | Nicotinuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-3-ylcarbonyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is nicotinuric acid and how is it formed?

A1: Nicotinuric acid is a glycine conjugate of nicotinic acid, formed through a detoxification pathway in the liver. After nicotinic acid is administered, it is metabolized in the liver, and conjugation with glycine leads to the formation of nicotinuric acid. []

Q2: How does the rate of nicotinic acid administration impact nicotinuric acid levels?

A2: A higher rate of nicotinic acid administration leads to increased Cmax and AUC0-t for both nicotinic acid and nicotinuric acid in plasma. This suggests that the metabolic pathway may be saturable at higher doses. []

Q3: Is there a difference in the metabolic fate of excess nicotinic acid compared to nicotinamide?

A3: Yes, when large doses of nicotinic acid are administered to rats, nicotinuric acid becomes the major urinary metabolite. Conversely, when rats receive large doses of nicotinamide, N1-methylnicotinamide is the primary metabolite. Interestingly, co-administration of large doses of both compounds doesn't seem to interfere with their respective metabolic pathways, suggesting independent metabolism. []

Q4: Does the formulation of nicotinic acid impact its bioavailability and the formation of nicotinuric acid?

A4: Yes, sustained-release formulations of nicotinic acid show lower bioavailability compared to immediate-release forms. Consequently, the ratio of nicotinuric acid to nicotinic acid is higher in both serum and urine when slow-release formulations are used. This difference arises from the sustained release mechanism, leading to prolonged hepatic exposure and increased metabolism to nicotinuric acid. [, ]

Q5: How do nicotinic acid and nicotinamide differ in their metabolism within different rodent species?

A5: While nicotinuric acid is a major metabolite of nicotinic acid in rats, it's not detected in the urine of mice, guinea pigs, or hamsters even after administration of nicotinic acid. Interestingly, when guinea pigs and hamsters are challenged with pharmacological doses of nicotinamide, they excrete significant amounts of nicotinuric acid, highlighting interspecies differences in niacin metabolism. []

Q6: What analytical methods are commonly employed to measure nicotinuric acid levels?

A6: Several methods have been developed for the quantification of nicotinuric acid, primarily using high-performance liquid chromatography (HPLC) coupled with various detection techniques:

- Reversed-phase HPLC with UV detection: This method offers simultaneous determination of nicotinic acid and nicotinuric acid in plasma and urine. [, , , , ]

- HPLC coupled with tandem mass spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for measuring nicotinic acid and its metabolites, including nicotinuric acid, in various biological matrices. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): While less common for nicotinuric acid specifically, this method has been utilized to study metabolic profiles in septic rats, revealing changes in nicotinuric acid levels among other metabolites. []

Q7: What considerations are important for the analytical method validation of nicotinuric acid assays?

A7: Method validation is crucial to ensure the accuracy, precision, and reliability of nicotinuric acid measurements. Key parameters include:

- Linearity: Demonstrating a linear relationship between the analyte concentration and detector response over the desired concentration range. [, ]

- Accuracy and Precision: Evaluating the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision) within and between assays. [, ]

- Sensitivity: Determining the lowest concentration of nicotinuric acid that can be reliably quantified (limit of quantification). [, ]

- Specificity: Ensuring that the method can differentiate nicotinuric acid from other components in the sample matrix. [, ]

- Recovery: Assessing the efficiency of extracting nicotinuric acid from the biological matrix. [, ]

- Stability: Determining the stability of nicotinuric acid in the biological matrix under various storage conditions. []

Q8: What is the molecular formula and weight of nicotinuric acid?

A8: Nicotinuric acid has the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. []

Q9: Are there simple synthetic routes for producing nicotinuric acid for research purposes?

A9: Yes, nicotinuric acid can be synthesized from readily available starting materials like nicotinic acid or nicotinamide. One method involves converting nicotinic acid to its acid chloride, followed by reaction with glycine. Another approach utilizes nicotinamide, converting it to the corresponding acid azide, which then reacts with glycine to yield nicotinuric acid. [, ]

Q10: Does nicotinuric acid itself have any known biological activity?

A10: While nicotinuric acid is primarily recognized as a detoxification product of nicotinic acid, some studies suggest potential biological roles:

- Canine Blacktongue: Early research indicated potential anti-blacktongue activity, though later findings disputed this claim. []

- Cholesterol Absorption: Cholesterol trimethyl-acetate, nicotinuric acid and pyridine-3-acetic acid had no effect on cholesterol absorption or lymph cholesterol levels. []

- Bladder Cancer Biomarker: Research suggests a potential role for nicotinuric acid as a biomarker for bladder cancer. []

Q11: How does nicotinic acid impact hepatic cholesterol synthesis?

A11: Studies in rabbits revealed that high doses of nicotinic acid, leading to increased nicotinuric acid formation, can inhibit hepatic cholesterol synthesis. This effect is thought to be linked to competition for CoA, a crucial cofactor in both lipid synthesis and nicotinuric acid formation. []

Q12: Can dietary supplementation with nicotinic acid influence NAD+ precursor levels in mares?

A12: Yes, oral administration of nicotinic acid to mares has been shown to significantly elevate the concentration of nicotinamide mononucleotide (NMN), a key NAD+ precursor, in their follicular fluid. This finding suggests a potential benefit of nicotinic acid supplementation for improving oocyte quality and potentially reducing early embryonic loss in mares. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)